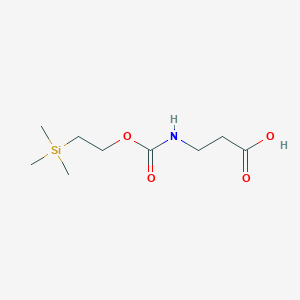
3-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)propanoic acid is an organic compound characterized by the presence of a trimethylsilyl group, an ethoxycarbonyl group, and an amino acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of propanoic acid is protected using a trimethylsilyl group. This is achieved by reacting the amino acid with trimethylsilyl chloride in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group is esterified using ethyl chloroformate to introduce the ethoxycarbonyl group.
Deprotection: The final step involves the removal of the protecting groups under mild acidic or basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the trimethylsilyl group, leading to the formation of silanol derivatives.
Reduction: Reduction reactions can target the ethoxycarbonyl group, converting it into a primary alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Silanol derivatives.
Reduction: Primary alcohols.
Substitution: Various substituted amino acids depending on the reagents used.
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Protecting Group: The trimethylsilyl group serves as a protecting group for amino functionalities in multi-step organic syntheses.
Biology and Medicine:
Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds.
Bioconjugation: Used in the modification of biomolecules for enhanced stability and functionality.
Industry:
Materials Science: Utilized in the development of novel materials with specific properties, such as increased resistance to degradation.
作用机制
The compound exerts its effects primarily through its functional groups:
Trimethylsilyl Group: Provides steric protection and can be selectively removed under specific conditions.
Ethoxycarbonyl Group: Acts as a protecting group for the carboxylic acid, which can be deprotected to reveal the active site.
Amino Acid Moiety: Participates in various biochemical reactions, serving as a precursor or intermediate in metabolic pathways.
相似化合物的比较
- 3-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)butanoic acid
- 3-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)pentanoic acid
Uniqueness:
- Structural Features: The specific combination of trimethylsilyl and ethoxycarbonyl groups in 3-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)propanoic acid provides unique reactivity and stability.
- Applications: Its versatility in synthetic chemistry and potential in drug development distinguish it from other similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structural features and reactivity make it a valuable compound for further research and application.
属性
IUPAC Name |
3-(2-trimethylsilylethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO4Si/c1-15(2,3)7-6-14-9(13)10-5-4-8(11)12/h4-7H2,1-3H3,(H,10,13)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPCWOALJPNHRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOC(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO4Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














